N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-[(2,6-difluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c21-13-6-4-12(5-7-13)19(28)26-20-25-14(11-29-20)8-9-18(27)24-10-15-16(22)2-1-3-17(15)23/h1-7,11H,8-10H2,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPMMAUKPLAXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, with CAS number 1040655-07-9, is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity through various studies, molecular interactions, and relevant data.
- Molecular Formula : C₁₈H₁₅F₂N₃O₃S
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a thiazole ring and a difluorobenzyl moiety, which are critical for its biological activity.
Recent studies have indicated that compounds containing the 2,6-difluorobenzamide motif exhibit enhanced activity against bacterial targets by inhibiting the FtsZ protein, essential for bacterial cell division. The fluorination of the benzamide scaffold has been shown to improve metabolic stability and increase hydrophobic interactions with the target proteins. For instance, molecular docking studies have demonstrated that the difluoro substitution enhances binding affinity to FtsZ compared to non-fluorinated analogs .
Biological Activity
-
Antibacterial Activity :
- The compound has been tested against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. It exhibited significant inhibition of bacterial growth, attributed to its ability to disrupt FtsZ polymerization .
- A comparative study revealed that similar compounds with fluorinated motifs showed higher antibacterial potency than their non-fluorinated counterparts .
-
Case Studies :
- In one study, a series of benzamide derivatives were synthesized and evaluated for their antibacterial properties. The difluorobenzamide derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs .
- Another investigation highlighted that the structural modifications in the benzamide group led to varying degrees of inhibition against Bacillus subtilis, with difluoro derivatives showing superior activity .
Data Summary
| Compound Name | MIC (µg/mL) | Target Protein | Activity Type |
|---|---|---|---|
| This compound | 8 | FtsZ | Antibacterial |
| 2,6-Difluoro-3-methoxybenzamide | 16 | FtsZ | Antibacterial |
| Non-fluorinated analog | 32 | FtsZ | Antibacterial |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Varied Substituents
(a) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)
- Structural Differences : Replaces the 4-fluorobenzamide group with a pivalamide (2,2-dimethylpropanamide) moiety.
- Impact on Properties :
(b) 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide
- Structural Differences : Substitutes 4-fluorobenzamide with a sulfonamide group and introduces a chlorophenyl-thiazole moiety.
- Synthetic Route: Utilizes hydrazine monohydrate for hydrazide formation, followed by condensation with aldehydes .
- Bioactivity : Sulfonamide derivatives often exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase) compared to benzamides .
Heterocyclic Variants: Triazoles and Pyrazoles
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core Heterocycle : 1,2,4-Triazole-thione vs. thiazole.
- Tautomerism : Exists in thione form (νC=S at ~1247–1255 cm⁻¹; absence of νS-H) .
- Bioactivity : Triazole-thiones show antifungal and antimicrobial activity, whereas thiazole derivatives may target kinases or inflammasomes .
(b) 3,5-Dimethylpyrazole-Containing Sulfonamides
Fluorinated Benzamide Derivatives
(a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
